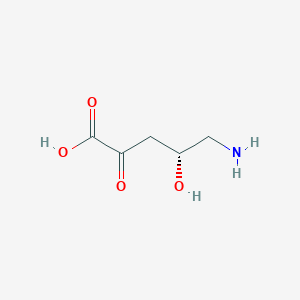

2-Oxo-4-hydroxy-5-aminovalerate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(4R)-5-amino-4-hydroxy-2-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO4/c6-2-3(7)1-4(8)5(9)10/h3,7H,1-2,6H2,(H,9,10)/t3-/m1/s1 |

InChI Key |

ICMJZHFYQVZYQN-GSVOUGTGSA-N |

SMILES |

C(C(CN)O)C(=O)C(=O)O |

Isomeric SMILES |

C([C@H](CN)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(CN)O)C(=O)C(=O)O |

Origin of Product |

United States |

Ii. Biosynthesis and Catabolism of 2 Oxo 4 Hydroxy 5 Aminovalerate

Pathways of Formation and Degradation

The metabolic pathway involving 2-Oxo-4-hydroxy-5-aminovalerate is a multi-step process that ensures the efficient conversion of L-hydroxyproline into usable energy and biosynthetic precursors.

In various prokaryotes, the breakdown of L-hydroxyproline proceeds through a specific catabolic pathway. This metabolic route is essential for bacteria that thrive in environments rich in decaying organic matter, where collagen and its constituent amino acids are plentiful. The pathway ultimately funnels the carbon skeleton of L-hydroxyproline into the central metabolism of the cell.

The journey to this compound begins with L-hydroxyproline and involves key enzymatic modifications.

The immediate precursor to this compound is Δ1-Pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C). This cyclic imine is formed from the oxidation of D-hydroxyproline, which is itself derived from the epimerization of L-hydroxyproline. The formation of this compound occurs through the spontaneous, non-enzymatic hydrolysis of Pyr4H2C. researchgate.net This reaction involves the addition of a water molecule across the carbon-nitrogen double bond of the pyrroline (B1223166) ring, leading to ring cleavage and the formation of the linear keto-amino acid.

Table 1: Formation of this compound

| Precursor | Transformation | Product |

| Δ1-Pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) | Spontaneous Hydrolysis | This compound |

Once formed, this compound is rapidly channeled into the next steps of the catabolic cascade, ensuring its transient existence within the cell.

The next metabolic step is the deamination of this compound to yield α-ketoglutaric semialdehyde (αKGSA). This reaction is catalyzed by the enzyme Δ1-pyrroline-4-hydroxy-2-carboxylate deaminase. researchgate.netwikipedia.org Despite its name suggesting action on the cyclic precursor, it facilitates the removal of the amino group from the linear this compound, producing αKGSA and ammonia. researchgate.netnih.gov

The α-ketoglutaric semialdehyde generated is then oxidized in an NAD(P)+-dependent reaction to form α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle. researchgate.net This final enzymatic step is catalyzed by α-ketoglutaric semialdehyde dehydrogenase. researchgate.net The conversion of L-hydroxyproline into a TCA cycle intermediate highlights a significant metabolic link, allowing organisms to utilize this amino acid derivative for energy production and as a precursor for various biosynthetic pathways. nih.gov

Table 2: Degradation of this compound

| Substrate | Enzyme | Product |

| This compound | Δ1-pyrroline-4-hydroxy-2-carboxylate deaminase | α-Ketoglutaric semialdehyde (αKGSA) |

| α-Ketoglutaric semialdehyde (αKGSA) | α-ketoglutaric semialdehyde dehydrogenase | α-Ketoglutarate |

Subsequent Enzymatic Transformations and End Products

Comparative Metabolic Pathways

The breakdown of L-hydroxyproline, a key component of collagen, follows distinct routes in different biological kingdoms, particularly between bacteria and mammals. These pathways, while starting from the same precursor, diverge significantly, leading to different metabolic intermediates and end products.

In mammals, the catabolism of L-hydroxyproline occurs primarily in the mitochondria and involves a series of four enzymatic steps that convert it to glyoxylate (B1226380) and pyruvate (B1213749). cabidigitallibrary.orgnih.gov The process begins with L-hydroxyproline oxidase, which produces Δ¹-pyrroline-3-hydroxy-5-carboxylate (Pyr3H5C). nih.govresearchgate.net This intermediate is then converted to 4-hydroxy-2-oxoglutarate, which is subsequently cleaved by an aldolase (B8822740). nih.gov

In contrast, many bacteria that can utilize L-hydroxyproline as a sole carbon source employ a different pathway that funnels the compound into the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate. cabidigitallibrary.orgnih.gov This bacterial pathway is initiated by the epimerization of L-hydroxyproline to D-hydroxyproline, a reaction catalyzed by L-hydroxyproline 2-epimerase. cabidigitallibrary.orgresearchgate.net The resulting D-hydroxyproline is then oxidized to Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) by D-hydroxyproline dehydrogenase. nih.govresearchgate.net The pathway proceeds through the deamination of Pyr4H2C to α-ketoglutarate semialdehyde, which is finally oxidized to α-ketoglutarate. asm.org

A key distinction lies in the initial steps and the stereochemistry of the intermediates. The mammalian pathway directly oxidizes L-hydroxyproline, while the bacterial pathway involves an initial epimerization to the D-isomer. cabidigitallibrary.orgresearchgate.net Consequently, the intermediates, such as the pyrroline carboxylates, differ in the position of their functional groups.

Table 1: Comparison of L-Hydroxyproline Catabolism in Bacteria and Mammals

| Feature | Bacterial Pathway | Mammalian Pathway |

| Initial Enzyme | L-hydroxyproline 2-epimerase | L-hydroxyproline oxidase (PRODH2) |

| Key Intermediate 1 | D-hydroxyproline | Δ¹-pyrroline-3-hydroxy-5-carboxylate (Pyr3H5C) |

| Key Intermediate 2 | Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) | 4-hydroxy-2-oxoglutarate |

| End Product | α-ketoglutarate | Glyoxylate and Pyruvate |

| Cellular Location | Cytoplasm | Mitochondria |

While the conversion to α-ketoglutarate is a primary fate in certain bacteria like Pseudomonas putida and Sinorhizobium meliloti, other metabolic routes exist in different organisms. researchgate.netasm.org For instance, in some bacteria, the intermediate Δ¹-pyrroline-2-carboxylate, derived from the metabolism of trans-3-hydroxy-L-proline, can be reduced to L-proline. asm.org

In the gut microbiome, certain species of Clostridia can utilize trans-4-hydroxyproline. biorxiv.org Clostridioides difficile, for example, can reduce hydroxyproline (B1673980) to proline, which then enters fermentation pathways to produce 5-aminovalerate. biorxiv.org This highlights a significant alternative fate where hydroxyproline serves as a precursor for fermentation rather than being fully oxidized for energy. biorxiv.org

In animals, while the main catabolic pathway leads to glyoxylate and pyruvate, the metabolism of hydroxyproline is also intrinsically linked to the synthesis of glycine. nih.govnih.gov This conversion is significant for producing essential molecules like glutathione (B108866). nih.gov The intermediate 4-hydroxy-2-oxoglutarate can also have other metabolic implications before its final breakdown.

Table 2: Alternative Fates of Hydroxyproline Metabolites

| Organism/Group | Precursor | Key Enzyme(s) | Final Product(s) | Metabolic Significance |

| Sinorhizobium meliloti | trans-3-hydroxy-L-proline | trans-3-hydroxy-L-proline dehydratase, Δ¹-pyrroline-2-carboxylate reductase | L-proline | Regeneration of proline |

| Clostridioides difficile | trans-4-hydroxy-L-proline | Proline reductase (Prd pathway) | 5-Aminovalerate | Substrate for Stickland fermentation |

| Mammals | L-hydroxyproline | Hydroxyproline oxidase, etc. | Glycine, Glutathione | Synthesis of key metabolites |

Regulatory Mechanisms of Related Metabolic Flux

The metabolic flux through hydroxyproline degradation pathways is subject to regulation at multiple levels. In bacteria like Sinorhizobium meliloti, the genes responsible for hydroxyproline catabolism (hyp genes) are often clustered together and their expression is induced by the presence of hydroxyproline in the environment. asm.org This indicates a substrate-inducible system of gene regulation, ensuring that the enzymes are synthesized only when their substrate is available.

In mammals, hormonal regulation plays a role. For example, the activity of hydroxyproline oxidase can be stimulated by cortisol, suggesting that its expression is responsive to stress signals. researchgate.net The metabolism of proline and hydroxyproline is also interconnected with cellular stress responses, including hypoxia. researchgate.netnih.gov Free hydroxyproline, released from the degradation of collagen, can increase the levels of Hypoxia-Inducible Factor-1 alpha (HIF-1α). researchgate.netnih.gov This suggests a feedback loop where a product of collagen breakdown can influence a major regulator of cellular response to low oxygen. nih.gov

Furthermore, the enzymes in these pathways can be subject to competition. The dehydrogenases that act on the oxidized products of proline and hydroxyproline (P5C and OH-P5C, respectively) can compete for their substrates, creating a point of metabolic crosstalk and regulation between the two pathways. researchgate.net The availability of co-factors required for these enzymatic reactions, such as FAD and NAD+, also inherently regulates the metabolic rate. nih.gov

Iii. Enzymology of 2 Oxo 4 Hydroxy 5 Aminovalerate Interconversion

Characterization of Key Enzymes

The breakdown of L-hydroxyproline in certain bacteria to α-ketoglutarate involves a hypothetical four-step pathway. The initial steps include the epimerization of L-hydroxyproline to D-hydroxyproline, followed by the oxidation to Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C) by D-hydroxyproline dehydrogenase. The resulting Pyr4H2C is then spontaneously hydrolyzed to 4-hydroxy-2-oxo-5-aminovalerate. The subsequent deamination of this intermediate to α-ketoglutaric semialdehyde is catalyzed by Pyr4H2C deaminase. nih.gov

Pyr4H2C Deaminase (EC 3.5.4.22)

Pyr4H2C deaminase, also known as Δ¹-pyrroline-4-hydroxy-2-carboxylate deaminase, is a crucial enzyme in the bacterial L-hydroxyproline degradation pathway. nih.gov It catalyzes the hydrolytic deamination of its substrate to produce 2,5-dioxopentanoate (B1259413) (α-ketoglutaric semialdehyde) and ammonia. enzyme-database.org

Pyr4H2C deaminase is a unique member of the dihydrodipicolinate synthase/N-acetylneuraminate lyase protein family. nih.gov This classification suggests a structural fold and potential catalytic residues that are characteristic of this enzyme superfamily, which primarily consists of aldolase (B8822740) proteins. nih.gov The enzyme's primary function is to deaminate the cyclic imine intermediate that is formed after the spontaneous hydrolysis of Δ¹-pyrroline-4-hydroxy-2-carboxylate. nih.govresearchgate.net This reaction is a critical step that links hydroxyproline (B1673980) metabolism to the central metabolic pathway of the Krebs cycle via the formation of α-ketoglutarate. nih.gov

The catalytic reaction of Pyr4H2C deaminase involves the addition of a water molecule to the substrate, Δ¹-pyrroline-4-hydroxy-2-carboxylate, leading to the opening of the pyrroline (B1223166) ring and the release of an ammonium (B1175870) ion. enzyme-database.org The systematic name for this enzyme is 1-pyrroline-4-hydroxy-2-carboxylate (B1216104) aminohydrolase (ring-opening). enzyme-database.org

Research has shown that the activity of Pyr4H2C deaminase can be competitively inhibited by pyruvate (B1213749). nih.gov This is a notable characteristic as pyruvate is a common substrate for other enzymes within the dihydrodipicolinate synthase/N-acetylneuraminate lyase protein family, indicating a degree of shared active site architecture. nih.gov The enzyme demonstrates specificity for its substrate, which is essential for the proper channeling of intermediates in the L-hydroxyproline degradation pathway.

The genes encoding Pyr4H2C deaminase have been identified and are often found clustered with other genes involved in L-hydroxyproline metabolism on bacterial genomes. nih.gov For instance, in Pseudomonas putida and Pseudomonas aeruginosa, the genes for D-hydroxyproline dehydrogenase and Pyr4H2C deaminase are located together. nih.gov Disruption of the gene for Pyr4H2C deaminase in these bacteria results in the loss of the ability to grow on L-hydroxyproline and D-hydroxyproline as a sole carbon source, while growth on L-proline and D-proline remains unaffected. nih.gov This demonstrates that the pathway involving Pyr4H2C deaminase is specific to hydroxyproline degradation and is not linked to proline metabolism. nih.gov

Table 1: Characteristics of Pyr4H2C Deaminase (EC 3.5.4.22)

| Characteristic | Description |

| Enzyme Commission Number | EC 3.5.4.22 |

| Accepted Name | 1-pyrroline-4-hydroxy-2-carboxylate deaminase |

| Systematic Name | 1-pyrroline-4-hydroxy-2-carboxylate aminohydrolase (ring-opening) |

| Other Names | HPC deaminase, 1-pyrroline-4-hydroxy-2-carboxylate aminohydrolase (decyclizing) |

| Reaction | 1-pyrroline-4-hydroxy-2-carboxylate + H₂O → 2,5-dioxopentanoate + NH₃ |

| Protein Family | Dihydrodipicolinate synthase/N-acetylneuraminate lyase family |

| Inhibitors | Pyruvate (competitive) |

| Genetic Locus | Clustered with other L-hydroxyproline metabolism genes in bacteria like P. putida and P. aeruginosa |

D-Hydroxyproline Dehydrogenase (EC 1.4.3.-)

D-Hydroxyproline dehydrogenase (D-HypDH) is the enzyme responsible for the second step in the bacterial L-hydroxyproline degradation pathway, following the initial epimerization of L-hydroxyproline.

D-Hydroxyproline dehydrogenase catalyzes the oxidation of D-hydroxyproline to form Δ¹-pyrroline-4-hydroxy-2-carboxylate (Pyr4H2C). nih.govresearchgate.net This reaction is a critical precursor step to the formation of 2-Oxo-4-hydroxy-5-aminovalerate, as the product, Pyr4H2C, spontaneously hydrolyzes in aqueous solution to yield this intermediate. nih.govresearchgate.net The enzyme exhibits high specificity for its substrate, D-hydroxyproline. nih.gov

Interestingly, studies on D-HypDH from P. putida and P. aeruginosa have revealed that these enzymes have evolved convergently. nih.gov The enzyme from P. putida is a homomeric protein containing only FAD as a prosthetic group. nih.gov In contrast, the D-HypDH from P. aeruginosa is a more complex heterododecameric enzyme composed of three different subunits (α4β4γ4) and contains two FAD molecules, one FMN molecule, and a [2Fe-2S] iron-sulfur cluster within its heterotrimeric unit. nih.gov Despite these structural differences, both enzymes efficiently catalyze the same reaction, highlighting the evolutionary adaptation of bacteria to utilize L-hydroxyproline. nih.gov These enzymes are typically membrane-associated and can be unstable in solution, which has presented challenges for their purification and characterization. nih.gov

Table 2: Comparison of D-Hydroxyproline Dehydrogenases

| Feature | P. putida D-HypDH | P. aeruginosa D-HypDH |

| Quaternary Structure | Homomeric | Heterododecameric (α4β4γ4) |

| Prosthetic Groups | FAD | 2 FAD, 1 FMN, 1 [2Fe-2S] cluster |

| Substrate Specificity | High for D-hydroxyproline | High for D-hydroxyproline |

Enzymatic Properties and Cofactor Requirements

Detailed enzymatic properties and specific cofactor requirements for an enzyme catalyzing the direct "interconversion" of this compound are not extensively detailed in the surveyed scientific literature. However, the conversion of related compounds provides insight. For instance, in the degradation of L-hydroxyproline in some bacteria, Δ¹-pyrroline-4-hydroxy-2-carboxylate is spontaneously hydrolyzed to 4-hydroxy-2-oxo-5-aminovalerate. This intermediate is then deaminated by Pyr4H2C deaminase (EC 3.5.4.22) to yield α-ketoglutaric semialdehyde. nih.gov

α-Ketoglutaric Semialdehyde Dehydrogenase (KGSADH; EC 1.2.1.26)

α-Ketoglutaric semialdehyde dehydrogenase (KGSADH), also known as 2,5-dioxovalerate dehydrogenase, is a critical enzyme that catalyzes the final step in several metabolic pathways, including the degradation of D-glucarate, D-galactarate, and hydroxy-L-proline. nih.govsemanticscholar.orgenzymes.me.ukgenome.jpebi.ac.uk It performs the irreversible oxidation of α-ketoglutaric semialdehyde (αKGSA) to α-ketoglutarate, a key citric acid cycle intermediate. nih.govsemanticscholar.orgebi.ac.uk

KGSADH belongs to the aldehyde dehydrogenase (ALDH) superfamily. nih.gov Isozymes of KGSADH exist with distinct coenzyme specificities. ebi.ac.ukebi.ac.uk For example, Azospirillum brasilense possesses multiple isozymes, including a NAD⁺-dependent KGSADH-II (induced by D-glucarate/D-galactarate) and a NADP⁺-dependent KGSADH-III (induced by hydroxy-L-proline). ebi.ac.ukebi.ac.uk This differential cofactor requirement suggests distinct regulatory mechanisms and metabolic roles for each isozyme.

Enzyme Kinetics and Reaction Thermodynamics

The kinetic parameters of KGSADH have been characterized, providing a quantitative understanding of its catalytic efficiency. Studies on isozymes from A. brasilense reveal high substrate specificity for αKGSA. semanticscholar.org

Table 1: Kinetic Parameters of KGSADH Isozymes for αKGSA

| Enzyme | Coenzyme | Vₘₐₓ (U/mg) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·mM⁻¹) |

|---|---|---|---|---|---|

| KGSADH-I | NAD⁺ | Data not available | Data not available | Data not available | Data not available |

| KGSADH-II | NAD⁺ | Data not available | Data not available | Data not available | Data not available |

| KGSADH-III | NADP⁺ | Data not available | Data not available | Data not available | Data not available |

| ycbD protein | NADP⁺ | Data not available | Data not available | Data not available | Data not available |

Specific values from the source could not be fully extracted, but the study confirms that kinetic analyses were performed to determine these parameters for different isozymes. semanticscholar.org

Protein engineering efforts have successfully enhanced the enzyme's activity. For example, the AbKGSADH(R281Y) variant exhibited a 2.5-fold improvement in catalytic efficiency for the non-natural substrate 3-hydroxypropionaldehyde. jmb.or.kr

Structural Biology of Associated Enzymes

Understanding the three-dimensional structure of enzymes is paramount for elucidating their catalytic mechanisms and substrate specificities.

Crystallographic Studies and Active Site Analysis

X-ray crystallography has provided high-resolution structures of KGSADH from Azospirillum brasilense (AbKGSADH), revealing key architectural features. nih.govrcsb.org

Table 2: Crystallographic Data for AbKGSADH

| PDB ID | Description | Organism | Resolution (Å) |

|---|---|---|---|

| 5X5T | Crystal structure of AbKGSADH (apo-form) | Azospirillum brasilense | 2.25 |

The enzyme adopts a tetrameric quaternary structure, with each subunit comprising three domains: a catalytic domain, a cofactor-binding domain, and an oligomerization domain, which is characteristic of the ALDH protein family. nih.gov

Molecular docking simulations based on the crystal structure have identified the amino acid residues that form the substrate-binding pocket. rcsb.org In AbKGSADH, residues Asn159, Gln160, and Arg163 are crucial for stabilizing the substrate through hydrogen bonds. rcsb.org The shape and size of the active site are defined by surrounding hydrophobic residues, including Phe156, Val286, Ile288, and Phe450. rcsb.org

Mutagenesis Studies for Mechanistic Elucidation

Site-directed mutagenesis has been a powerful tool for probing the structure-function relationships of KGSADH. By systematically replacing specific amino acid residues, researchers can assess their contribution to substrate binding, cofactor specificity, and catalysis. jmb.or.kr

Studies on AbKGSADH have involved the creation of numerous variants to investigate their activity on unnatural substrates like 3-hydroxypropionaldehyde (3-HPA). jmb.or.kr The successful enhancement of catalytic activity in variants like R281Y demonstrates that the substrate-binding pocket can be engineered for novel functions. jmb.or.kr These mutagenesis studies, guided by structural data, provide invaluable insights into the molecular determinants of enzyme catalysis and specificity. jmb.or.kr

Iv. Biological Significance and Research Applications of 2 Oxo 4 Hydroxy 5 Aminovalerate Detection

Occurrence as a Metabolite in Biological Samples

The identification of 2-Oxo-4-hydroxy-5-aminovalerate and its related forms in biological matrices is a key aspect of its scientific investigation. Its presence has been noted in settings ranging from exhaled breath analysis to microbial and human cell cultures.

Exhaled breath contains volatile organic compounds (VOCs) that are byproducts of the body's metabolic processes. nih.govnih.gov The analysis of these compounds in EBC is a non-invasive method used in research to identify potential biomarkers for various physiological and pathological states. mdpi.commdpi.com The underlying principle is that metabolites circulate in the bloodstream and are exchanged into the breath in the lungs. mdpi.com While a wide array of VOCs have been identified as potential biomarkers for numerous conditions, the specific detection of this compound in EBC is not prominently detailed in current research literature. nih.govnih.gov Analytical techniques like mass spectrometry are powerful tools for identifying compounds within the complex matrix of EBC. mdpi.com

Cell culture is a fundamental tool for studying cellular metabolism and identifying metabolic products. In this context, a closely related compound, 5-hydroxy-4-oxo-L-norvaline (HON), has been successfully isolated from the culture media of certain microbes. nih.gov Research has also demonstrated the bio-production of related C5 platform chemicals, like 5-aminovalerate, using engineered Escherichia coli in culture, highlighting the role of microorganisms in producing these types of compounds. nih.govnih.gov

In one study, HON was isolated as an active compound from two species of Streptomyces found in soil samples. nih.gov This discovery was the result of a screening system designed to detect compounds that could deplete intracellular glutathione (B108866) in Saccharomyces cerevisiae. nih.gov The compound was subsequently tested on a human ovarian tumor cell line, demonstrating its presence and activity in different biological systems under laboratory conditions. nih.gov

Table 1: Research Findings on the Identification of 5-Hydroxy-4-oxo-L-norvaline (HON) in Cell Culture

| Microbial Source | Compound Isolated | Initial Screening System | Further Testing System | Reference |

|---|---|---|---|---|

| Streptomyces sp. KS6701 and KS8846 | 5-hydroxy-4-oxo-L-norvaline (HON) | Saccharomyces cerevisiae | Human ovarian tumor cell line (2008/C13*5.25) | nih.gov |

The metabolic profile of a biological system can be significantly altered during infection. nih.gov Research into antifungal agents has identified (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331), a stereoisomer of this compound, as an antibiotic that targets fungal metabolism. nih.gov Specifically, RI-331 was found to inhibit protein biosynthesis in the fungus Saccharomyces cerevisiae. nih.gov This activity demonstrates the compound's role as a specific metabolic inhibitor in the context of a host-pathogen-like interaction model, making it a molecule of interest in the study of infected biological systems. nih.gov Its selective toxicity towards prototrophic fungi is a key research finding. nih.gov

Insights into Amino Acid Metabolism and Biosynthesis

The detection of this compound and its analogues provides valuable insights into the complexities of amino acid metabolism. Its structural similarity to intermediates in these pathways suggests a potential role in their regulation or dysregulation.

Research has directly linked analogues of this compound to the disruption of key metabolic pathways. These studies show that the compound can act as a specific enzyme inhibitor or a reactive molecule that affects crucial cellular components.

Two distinct pathways have been identified in research as being affected:

Aspartate Family Amino Acid Biosynthesis: The antifungal compound RI-331 was found to inhibit homoserine dehydrogenase in Saccharomyces cerevisiae. nih.gov This enzyme is critical for the production of homoserine, a common precursor for the amino acids threonine, isoleucine, and methionine. By inhibiting this step, RI-331 effectively disrupts the synthesis of this entire family of amino acids, leading to the inhibition of protein synthesis. nih.gov

Table 2: Research on Dysregulated Metabolic Pathways Associated with this compound Analogues

| Compound Name in Study | Target Enzyme/Molecule | Affected Metabolic Pathway | Observed Outcome in Research Setting | Reference |

|---|---|---|---|---|

| (S)-2-amino-4-oxo-5-hydroxypentanoic acid (RI-331) | Homoserine Dehydrogenase | Aspartate family amino acid biosynthesis | Inhibition of methionine, isoleucine, and threonine synthesis; inhibition of protein biosynthesis in S. cerevisiae. | nih.gov |

| 5-hydroxy-4-oxo-L-norvaline (HON) | Glutathione (GSH) and other thiol substances | Glutathione Metabolism | Depletion of intracellular GSH; reversal of cisplatin (B142131) resistance in a human ovarian tumor cell line. | nih.gov |

Implications for Understanding Cellular Responses in Research

The ability of this compound analogues to interfere with fundamental metabolic pathways has significant implications for understanding cellular responses. The research findings illustrate how a single small molecule can trigger complex downstream effects. The depletion of glutathione by HON, for example, demonstrates a mechanism for modulating drug resistance in cancer cell lines. nih.gov By reducing the levels of this protective antioxidant, the compound renders the cells more susceptible to cytotoxic agents like cisplatin, a key finding in cancer research. nih.gov Furthermore, the inhibition of a specific enzyme in an amino acid biosynthesis pathway by RI-331 provides a clear example of targeted metabolic disruption, offering a model for studying how cells respond to nutritional stress and protein synthesis inhibition. nih.gov

Metabolic Signatures in Experimental Models

No research data is available to create a table or provide detailed findings on this compound as a metabolic signature in experimental models.

Research on Pathogen-Host Interactions and Metabolism

No research data is available to create a table or provide detailed findings on the role of this compound in pathogen-host interactions and metabolism.

V. Advanced Methodologies for Research and Analysis

Spectrometric Techniques for Detection and Quantification

Spectrometric methods are at the forefront of analyzing 2-Oxo-4-hydroxy-5-aminovalerate, offering high sensitivity and specificity.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of amino metabolites like this compound. nih.gov This technique separates compounds based on their physicochemical properties, followed by mass analysis for identification and quantification. thermofisher.com For compounds containing carboxylic acid groups, derivatization can be employed to enhance sensitivity and chromatographic performance. nih.gov For instance, the use of reagents like 4-Cl-o-PD has been shown to improve the quantification of carboxylic acid-containing metabolites, achieving low limits of detection and high recovery rates. nih.gov

Challenges in LC-MS analysis of polar compounds like amino acids include poor retention on standard reversed-phase columns. thermofisher.com To overcome this, specialized columns or derivatization techniques are often necessary. nih.govnih.gov Derivatization not only improves chromatographic behavior but can also enhance ionization efficiency, leading to better sensitivity in mass spectrometric detection. nih.gov

Interactive Data Table: LC-MS Derivatization Agents for Amino Metabolites

| Derivatization Agent | Target Functional Group | Advantages | Reference |

|---|---|---|---|

| 4-Chloro-o-phenylenediamine (4-Cl-o-PD) | Carboxylic acid | Enhances sensitivity and specificity, allows for quantification of structural isomers. | nih.gov |

| 5-aminoisoquinolyl-N-hydroxysuccinimidylcarbamate (5-AIQC) | Amino groups | Enables simultaneous quantification of a wide range of amino metabolites, including thiols and disulfides. | nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (6-AQC) | Primary and secondary amino groups | Good selectivity, suitable for oxidation-prone analytes. | nih.gov |

Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry (LC-ESI-TOF-MS)

Liquid chromatography-electrospray ionization-time-of-flight mass spectrometry (LC-ESI-TOF-MS) is another highly effective technique for the analysis of complex biological samples. This method has been successfully applied to the quantitative detection of various dipeptides and their oxidized forms. nih.gov The "soft" ionization of ESI is particularly suitable for delicate molecules, minimizing fragmentation and preserving the molecular ion for accurate mass determination. The TOF mass analyzer provides high mass accuracy and resolution, which is crucial for distinguishing between compounds with similar masses. nih.gov The combination of LC separation with ESI-TOF-MS allows for the sensitive and selective determination of target analytes in complex matrices. nih.gov

Quadrupole time-of-flight mass spectrometry (Q-TOF-MS) is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This combination offers both high-resolution mass analysis and the capability for tandem mass spectrometry (MS/MS) experiments, which are essential for structural elucidation. nih.govnih.gov In metabolomics studies, UHPLC-QTOF-MS is frequently used to obtain comprehensive metabolic profiles of biological samples. nih.govmdpi.com The high mass accuracy of Q-TOF-MS aids in the confident identification of unknown metabolites by providing precise elemental composition information. nih.gov The stability and reproducibility of the UHPLC-QTOF-MS system are critical for obtaining reliable metabolomic data, often monitored by the repeated analysis of quality control (QC) samples. nih.gov

Interactive Data Table: Key Features of Q-TOF-MS in Metabolomics

| Feature | Description | Importance for this compound Analysis | Reference |

|---|---|---|---|

| High Mass Accuracy | The ability to measure mass-to-charge ratios with high precision. | Allows for the determination of the elemental formula of the compound, aiding in its identification. | nih.gov |

| High Resolution | The ability to distinguish between ions with very similar mass-to-charge ratios. | Crucial for separating this compound from other co-eluting metabolites in complex samples. | nih.gov |

| MS/MS Capability | The ability to fragment selected ions and analyze the resulting fragment ions. | Provides structural information about the molecule, confirming the identity of this compound. | nih.gov |

'Omics Profiling Studies and Bioinformatic Integration

'Omics' technologies, particularly metabolomics, provide a systems-level view of the small molecules present in a biological sample, offering insights into metabolic pathways and their regulation.

Metabolomics studies can be broadly categorized into untargeted and targeted approaches. nih.gov Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a comprehensive metabolic snapshot. mdpi.com This approach is often used for biomarker discovery and to generate new hypotheses. nih.govnih.gov Targeted metabolomics, on the other hand, focuses on the accurate quantification of a specific, predefined set of metabolites. nih.gov

Widely targeted metabolomics is a newer approach that combines the broad coverage of untargeted methods with the quantitative accuracy of targeted methods. nih.gov Both untargeted and targeted approaches heavily rely on advanced analytical platforms like LC-MS to generate high-quality data. nih.govtmiclinode.com The identification of metabolites in untargeted studies is a significant challenge, often requiring comparison to spectral libraries and confirmation with authentic standards. nih.gov Bioinformatic tools are essential for processing the large datasets generated in metabolomics studies, performing statistical analysis, and integrating the data with other 'omics' datasets to gain a deeper understanding of biological systems.

Data Analysis and Feature Extraction in Researchyoutube.com

The analysis of metabolomics data, particularly for identifying and quantifying a specific compound such as this compound, is a multi-step process that transforms raw instrumental output into biologically meaningful information. This process relies on sophisticated data analysis and feature extraction techniques to handle the complexity and high dimensionality of the data generated by platforms like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.com

The typical workflow begins with data pre-processing, which is crucial for correcting systematic variations and preparing the data for statistical analysis. nih.gov This involves several key steps:

Baseline Correction: Raw analytical data often contains baseline drifts and noise. Algorithms are applied to correct these distortions, ensuring that peak intensities accurately reflect metabolite concentrations. mdpi.com

Peak Picking and Alignment: Software algorithms detect metabolic peaks from the spectra. In studies involving multiple samples, these peaks must be aligned across all samples to ensure that the same metabolic feature is being compared. mdpi.com

Normalization: To account for variations in sample loading or instrument sensitivity, data is normalized, often to a constant sum or to the intensity of an internal standard.

Once the data is pre-processed, statistical analysis is employed to identify significant metabolites and understand their relationship with the biological state under investigation. Both univariate and multivariate methods are common.

Univariate Analysis: Methods like the t-test or ANOVA are used to assess whether the concentration of a single metabolite, such as this compound, differs significantly between experimental groups.

Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are used to analyze all detected metabolites simultaneously, identifying patterns and correlations that distinguish different sample groups.

Feature extraction methods are then used to pinpoint the most influential metabolites responsible for the observed group separations. Techniques like the Least Absolute Shrinkage and Selection Operator (LASSO) and Random Forest can select a smaller subset of significant features from high-dimensional data, which could highlight this compound as a key biomarker in a given biological context. nih.gov

Table 1: Hypothetical Metabolomics Data Processing for this compound Analysis

This interactive table illustrates the transformation of raw data for this compound across different samples through key pre-processing and analysis steps.

| Sample ID | Raw Peak Intensity | Baseline Corrected | Normalized Intensity | Fold Change (vs. Control) | P-value (vs. Control) |

| Control_1 | 15,432 | 14,982 | 1.05 | 1.00 | N/A |

| Control_2 | 16,105 | 15,655 | 1.10 | 1.05 | N/A |

| Treated_1 | 30,880 | 30,430 | 2.14 | 2.04 | 0.002 |

| Treated_2 | 32,150 | 31,700 | 2.23 | 2.12 | 0.001 |

Isotopic Labeling Strategies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov Unlike traditional metabolomics which provides a snapshot of metabolite concentrations, MFA provides a dynamic view of cellular metabolism. nih.gov The core of MFA lies in the use of stable isotope tracers, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), to track the flow of atoms through metabolic pathways. nih.gov

To investigate the metabolic flux surrounding this compound, a carefully designed isotopic labeling experiment is required. The choice of tracer is critical and depends on the metabolic pathway of interest. nih.gov For instance, if this compound is hypothesized to be an intermediate in arginine catabolism, a ¹³C-labeled arginine tracer could be introduced to the biological system.

The general steps for such an analysis are:

Tracer Selection and Experiment: A specific isotopically labeled substrate (e.g., [U-¹³C₆]arginine, where all six carbon atoms are ¹³C) is added to the cell culture or organism. nih.gov The system is allowed to reach a metabolic and isotopic steady state.

Isotopic Measurement: After a set period, metabolites are extracted. The distribution of mass isotopomers (molecules of the same compound that differ in the number of isotopic labels) for key metabolites, including this compound, is measured using MS or NMR. sigmaaldrich.comnih.gov MS can distinguish between unlabeled molecules (M+0) and those containing one (M+1), two (M+2), etc., labeled atoms.

Flux Estimation: The measured labeling patterns are used as constraints in a computational model of the metabolic network. By minimizing the difference between the experimentally measured and the model-predicted labeling patterns, the intracellular metabolic fluxes can be quantified. nih.govnih.gov

For example, if [U-¹³C₆]arginine is metabolized to this compound, the number of ¹³C atoms retained in the latter would reveal the specific biochemical route taken. Different pathways would result in distinct labeling patterns, allowing for their quantitative resolution. Similarly, using a ¹⁵N-labeled tracer could elucidate the flow of nitrogen atoms in the pathway. This approach can confirm metabolic pathways and discover new ones by tracing the atom transitions between metabolites.

Table 2: Hypothetical Isotopic Labeling Patterns in this compound

This table shows potential mass isotopomer distributions for this compound (a 5-carbon compound) detected by Mass Spectrometry after introducing different ¹³C-labeled precursors.

| Isotopic Tracer | Predicted Metabolic Pathway | Expected Mass Isotopomer Distribution for this compound |

| [U-¹³C₆]Arginine | Direct conversion via Pathway A | High abundance of M+5 |

| [1-¹³C]Glucose | Glycolysis followed by Pathway B | High abundance of M+2 |

| [U-¹³C₅]Proline | Conversion via Pathway C | High abundance of M+5 |

| No Tracer | Natural Abundance | High abundance of M+0 (~94%), low M+1 (~5%) |

Vi. Future Research Directions

Unexplored Metabolic Pathways and Interactions

The Kyoto Encyclopedia of Genes and Genomes (KEGG) database lists 2-Oxo-4-hydroxy-5-aminovalerate as a metabolite in the D-Amino acid metabolism pathway. uniprot.orgnih.gov This pathway is crucial for the processing of D-amino acids, which are increasingly recognized for their diverse biological roles in organisms ranging from bacteria to mammals. nih.govresearchgate.net However, the specific reactions and enzymatic machinery that produce and consume this compound within this pathway are not well-characterized in the existing scientific literature.

Future research should focus on identifying the precise metabolic niche of this compound. Key questions to be addressed include:

Biosynthesis: What are the precursor molecules and the specific enzymes responsible for the synthesis of this compound? Is its formation a primary metabolic step or a result of a side reaction from a more established pathway?

Degradation: The KEGG database indicates a reaction (R09253) where this compound is converted to 2,5-Dioxopentanoate (B1259413) by a putative "this compound hydro-lyase (deaminating; 2,5-dioxopentanoate-forming)". kegg.jp However, no enzyme with this specific function has been isolated or characterized. Identifying and characterizing this lyase is a critical next step.

Interaction with other pathways: Does the metabolism of this compound intersect with other significant metabolic networks, such as the degradation pathways of hydroxyproline (B1673980) or the metabolism of 5-aminovalerate? nih.govontosight.airesearchgate.net Investigating these potential links could reveal novel metabolic connections. For instance, the degradation of trans-4-hydroxy-l-proline is known to produce intermediates that share structural similarities with our target compound, suggesting the possibility of enzymatic crosstalk. researchgate.net

Advanced Enzymatic Studies and Engineering

A significant gap in our knowledge is the lack of information on the enzymes that interact with this compound. Future research in this area should be directed towards:

Enzyme Discovery and Characterization: The primary goal should be the identification and purification of the enzymes responsible for the synthesis and degradation of this compound. Once identified, detailed kinetic studies are necessary to determine their substrate specificity, catalytic efficiency (kcat/Km), and optimal reaction conditions. Understanding the structure of these enzymes through techniques like X-ray crystallography or cryo-electron microscopy will provide insights into their catalytic mechanisms.

Enzyme Engineering: With a deeper understanding of the native enzymes, protein engineering techniques could be employed to modify their properties. For example, the substrate specificity of a related D-amino acid dehydrogenase could potentially be altered to act more efficiently on this compound or its precursors. uniprot.org This could have applications in biocatalysis for the synthesis of novel chemical entities.

Development of Novel Analytical Techniques for Research Contexts

The advancement of research on any metabolite is intrinsically linked to the availability of sensitive and specific analytical methods for its detection and quantification. For this compound, there is a clear need to develop such techniques. Future efforts should concentrate on:

Chromatographic and Mass Spectrometric Methods: The development of robust methods using high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS) is essential. nih.gov These techniques would allow for the accurate identification and quantification of this compound in complex biological matrices such as cell extracts, tissues, and biofluids.

Spectroscopic and Biosensor-based Approaches: Exploring the development of novel spectroscopic assays or enzyme-based biosensors could provide tools for real-time monitoring of this compound levels in vitro and potentially in vivo.

The following table outlines potential analytical methods that could be adapted and optimized for the study of this compound:

| Analytical Technique | Potential Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification from biological samples. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives for identification and quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection and quantification in complex mixtures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantification in purified samples. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Development of specific antibodies for high-throughput screening. |

| Electrochemical Biosensors | Real-time monitoring based on enzymatic reactions. |

Application in Systems Biology and Computational Modeling

As data on the metabolic context of this compound becomes available, systems biology and computational modeling will be invaluable tools for understanding its systemic role. Future research in this domain should include:

Genome-Scale Metabolic Models (GEMs): Integrating the enzymatic reactions involving this compound into existing GEMs of various organisms will allow for in silico predictions of its metabolic fate and its impact on cellular physiology. This can guide further experimental investigations.

Comparative Genomics and Phylogenetics: Analyzing the genomes of different organisms for the presence of genes encoding the enzymes of the this compound pathway can provide insights into its evolutionary origins and its distribution across the tree of life.

The following table summarizes the key research questions and the corresponding computational approaches that could be employed:

| Research Question | Computational Approach |

| What is the metabolic flux through the this compound pathway? | 13C-Metabolic Flux Analysis (MFA) |

| How does the perturbation of this pathway affect the entire metabolic network? | Genome-Scale Metabolic Modeling (GEMs) |

| What is the evolutionary history of the enzymes involved in its metabolism? | Comparative Genomics and Phylogenetic Analysis |

| What is the three-dimensional structure of the enzymes that act on this compound? | Homology Modeling and Molecular Dynamics Simulations |

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing 2-Oxo-4-hydroxy-5-aminovalerate in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation or oxidation-reduction processes. For example:

- Step 1 : Start with precursor molecules like levulinic acid derivatives. Use phosphoryl oxychloride under reflux conditions to introduce functional groups .

- Step 2 : Purify intermediates via silica gel chromatography (n-hexane/ethyl acetate, 8:2) .

- Step 3 : Characterize intermediates using HPLC and NMR to confirm structural integrity .

- Key Considerations : Optimize reaction pH and temperature to avoid side products like over-oxidized derivatives .

Q. How is this compound characterized to confirm its structure?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to assign stereochemistry and functional groups .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguous structures by crystallizing the compound and analyzing diffraction data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Apply iterative validation frameworks:

- Triangulation : Cross-validate results using NMR, FT-IR, and X-ray crystallography .

- Dynamic Light Scattering (DLS) : Check for aggregation states that may skew spectral interpretations .

- Case Example : If NMR shows unexpected peaks, re-synthesize the compound under inert conditions to rule out oxidation artifacts .

Q. What strategies address bioactivity discrepancies in this compound across different cell lines?

- Methodological Answer :

- Experimental Design : Use isogenic cell lines to control for genetic variability .

- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify non-linear effects .

- Mechanistic Studies : Perform RNA-seq to compare gene expression profiles in responsive vs. non-responsive lines .

- Data Table : Hypothetical bioactivity comparison (based on ):

| Cell Line | IC (µM) | Key Pathway Affected |

|---|---|---|

| HeLa | 12.5 ± 1.2 | Apoptosis (caspase-3) |

| HEK293 | >100 | N/A (No significant effect) |

Q. How should researchers design experiments to study the enzyme kinetics of this compound in metabolic pathways?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., NADH/NAD coupling) to monitor substrate turnover .

- Kinetic Parameters : Calculate and via Michaelis-Menten plots under varying pH (6.0–8.0) and temperature (25–37°C) .

- Inhibitor Screening : Test competitive inhibitors like structural analogs (e.g., 5-aminolevulinic acid derivatives) .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Model transition states and electron density maps using Gaussian or ORCA software .

- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability .

- Case Study : Predict regioselectivity in nucleophilic attacks using Fukui indices .

Data Contradiction & Analysis

Q. How should conflicting results about the compound’s antimicrobial efficacy be analyzed?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥5 independent studies; use random-effects models to account for heterogeneity .

- Resazurin Assay Validation : Confirm viability results with alternative methods like colony-forming unit (CFU) counts .

- Strain-Specific Factors : Check for efflux pump activity or biofilm formation in resistant strains .

Q. What frameworks reconcile discrepancies in toxicity profiles between in vitro and in vivo studies?

- Methodological Answer :

- ADME Profiling : Compare pharmacokinetics (e.g., plasma half-life, tissue distribution) using LC-MS/MS .

- Metabolite Identification : Use HR-MS to detect in vivo-specific metabolites that may explain toxicity .

- 3R Principles : Replace animal models with organ-on-a-chip systems for preliminary toxicity screening .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.